molecular formula C22H14ClN B12480498 2-chloro-11-phenyl-6H-indeno[2,1-b]quinoline

2-chloro-11-phenyl-6H-indeno[2,1-b]quinoline

Cat. No.: B12480498
M. Wt: 327.8 g/mol
InChI Key: DBYUGKLYZNVOAG-UHFFFAOYSA-N
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Description

2-chloro-11-phenyl-6H-indeno[2,1-b]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a chloro group and a phenyl group attached to an indenoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-11-phenyl-6H-indeno[2,1-b]quinoline typically involves multi-step reactions. One common method includes the reaction of aromatic aldehydes, indan-1,3-dione, and ammonium acetate in the presence of a catalyst such as copper oxide supported on a zeolite-Y catalyst under reflux conditions . This method yields the desired compound through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-chloro-11-phenyl-6H-indeno[2,1-b]quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

2-chloro-11-phenyl-6H-indeno[2,1-b]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-11-phenyl-6H-indeno[2,1-b]quinoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application, but common targets include kinases, proteases, and G-protein coupled receptors .

Comparison with Similar Compounds

Similar Compounds

    Indenoquinolinones: These compounds share a similar core structure but may have different substituents.

    Quinoline Derivatives: Other quinoline derivatives, such as 2-phenylquinoline, have similar properties but differ in their specific functional groups.

Uniqueness

2-chloro-11-phenyl-6H-indeno[2,1-b]quinoline is unique due to its specific combination of a chloro group and a phenyl group on the indenoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H14ClN

Molecular Weight

327.8 g/mol

IUPAC Name

2-chloro-11-phenyl-6H-indeno[2,1-b]quinoline

InChI

InChI=1S/C22H14ClN/c23-16-10-11-19-18(13-16)21(14-6-2-1-3-7-14)22-17-9-5-4-8-15(17)12-20(22)24-19/h1-11,13H,12H2

InChI Key

DBYUGKLYZNVOAG-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C(C4=C(C=CC(=C4)Cl)N=C31)C5=CC=CC=C5

Origin of Product

United States

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